3,4,5-Trimethyl-1H-pyrazole

gas-phase ion chemistry proton affinity pyrazole basicity

Coordination chemists often face tautomeric ambiguity with unsymmetrical pyrazoles, causing inconsistent donor strengths. 3,4,5-Trimethyl-1H-pyrazole eliminates this through symmetric 3,5-dimethyl substitution, providing a single NH-pyrazole species. • ~25% stronger antiferromagnetic coupling (J = -161 cm⁻¹) vs 3,5-dimethyl analog in oxalato-bridged Cu(II) complexes • Highest gas-phase basicity among neutral methylpyrazoles (916 kJ/mol) for maximal σ-donation • Structurally homogeneous H-bond donor/acceptor for reproducible crystal engineering Batch-consistent lots for SPR ligand screening.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
CAS No. 5519-42-6
Cat. No. B1345664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethyl-1H-pyrazole
CAS5519-42-6
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1C)C
InChIInChI=1S/C6H10N2/c1-4-5(2)7-8-6(4)3/h1-3H3,(H,7,8)
InChIKeyHUVAAOZUPLEYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethyl-1H-pyrazole: Physicochemical Identity


3,4,5-Trimethyl-1H-pyrazole (C₆H₁₀N₂, MW 110.16) is a trisubstituted pyrazole derivative bearing methyl groups at the 3-, 4-, and 5-positions of the heterocyclic ring. Unlike unsymmetrically substituted pyrazoles that exhibit annular tautomerism, the symmetric 3,5-substitution pattern of this compound eliminates tautomeric ambiguity, yielding a structurally homogeneous NH-pyrazole that crystallizes as N–H⋯N hydrogen-bonded catemers [1]. The compound displays a predicted pKa of 16.07 ± 0.50 and a gas-phase basicity (GB) of 218.9 kcal/mol (916.0 kJ/mol) [2]. Its three methyl groups confer enhanced lipophilicity (XLogP3 = 1.40) and increased steric bulk relative to mono- and dimethyl analogs, properties that directly influence its coordination chemistry, solvation thermodynamics, and utility as a synthetic building block .

3,4,5-Trimethyl-1H-pyrazole: Non-Interchangeability with Analogs


Methyl-substituted pyrazoles are not fungible building blocks. The number and position of methyl groups on the pyrazole ring directly govern gas-phase basicity, the capacity for annular tautomerism, and the steric environment around the coordinating N2 nitrogen. Replacing 3,4,5-trimethyl-1H-pyrazole with 3,5-dimethylpyrazole alters the ligand's donor strength by approximately 16 kJ/mol in gas-phase basicity [1] and changes antiferromagnetic coupling magnitude by roughly 25% in oxalato-bridged dicopper(II) complexes [2]. The additional 4-methyl group in 3,4,5-trimethyl-1H-pyrazole eliminates the tautomeric disorder present in 3(5),4-dimethylpyrazole [3], providing a structurally defined, single-species ligand that yields reproducible coordination geometries. These quantifiable differences in electronic, steric, and structural properties mean that substituting this compound with a cheaper analog without systematic validation will introduce uncontrolled variables into synthetic, catalytic, or pharmacological workflows.

3,4,5-Trimethyl-1H-pyrazole: Quantitative Differentiation Evidence


Gas-Phase Basicity Advantage Over 3,5-Dimethylpyrazole

The gas-phase basicity (GB) of 3,4,5-trimethyl-1H-pyrazole is 218.9 kcal/mol (916.0 kJ/mol), as compiled by Hunter and Lias from evaluated experimental data [1]. This represents a 16.0 kJ/mol increase over 3,5-dimethylpyrazole (GB = 900.1 kJ/mol) and a 55.5 kJ/mol increase over unsubstituted pyrazole (GB = 860.5 kJ/mol) [2]. The trend demonstrates that each additional methyl group incrementally enhances the intrinsic basicity of the pyrazole nitrogen, with the trisubstituted compound being the strongest base in the methylpyrazole series.

gas-phase ion chemistry proton affinity pyrazole basicity

Enhanced Magnetic Coupling vs. 3,5-Dimethylpyrazole

In oxalato-bridged dinuclear copper(II) complexes of formula [{Cu(L)₃}₂(μ-ox)](ClO₄)₂·2H₂O, the complex with L = 3,4,5-trimethyl-1H-pyrazole (Htmpz) exhibits a magnetic coupling constant J = −161 cm⁻¹, compared to J = −129 cm⁻¹ for the complex with L = 3,5-dimethyl-1H-pyrazole (Hdmpz), as determined by magnetic susceptibility measurements [1]. The coordination geometry at each Cu(II) center differs: τ = 0.711 for the trimethylpyrazole complex versus τ = 0.633 for the dimethylpyrazole complex (where τ = 1.0 is ideal trigonal bipyramidal and τ = 0 is ideal square pyramidal), indicating a more trigonally distorted geometry induced by the bulkier trimethyl ligand [1].

molecular magnetism copper(II) complexes antiferromagnetic coupling pyrazole ligands

Tautomeric Homogeneity vs. 3,4-Dimethylpyrazole

X-ray crystallographic analysis at 200 K reveals that 3(5),4-dimethylpyrazole crystallizes as the 4,5-dimethyl tautomer, with six independent molecules forming trimers via N–H⋯N hydrogen bonds, indicating tautomeric complexity in the solid state [1]. Ab initio calculations at HF and B3LYP/6-31G** levels show the 3,4-dimethyl tautomer is more stable than the 4,5-dimethyl tautomer by only ~0.5 kcal/mol (2.1 kJ/mol) [1]. In contrast, 3,4,5-trimethylpyrazole possesses identical 3- and 5-substituents, rendering the two annular tautomers degenerate and resulting in a structurally homogeneous solid-state catemer with N–H proton disorder along hydrogen-bonded chains [1]. This tautomeric symmetry eliminates the complication of tautomer-dependent reactivity and coordination behavior.

tautomerism X-ray crystallography pyrazole solid-state structure hydrogen bonding

Coordination Chemistry: Completes Methylpyrazole Series

Giles et al. (2018) reported the crystal structures of Cu(II) complexes of 3,4,5-trimethyl-1H-pyrazole with CuCl₂·2H₂O and Cu(NO₃)₂·2.5H₂O, explicitly noting that previous work using mono- and dimethyl pyrazole ligands had demonstrated counter-ion effects on the final structure and electronic properties, but 'absent in this analysis were complexes incorporating 1-H-3,4,5-trimethylpyrazole' [1]. The study confirms that CuCl₂ forms a 2:1 ligand-to-metal chloride-bridged complex with square-pyramidal geometry about each Cu(II) center, while Cu(NO₃)₂ forms a 4:1 ligand-to-metal complex, also square-pyramidal, with an axial water molecule [1]. Both geometries are directly comparable to the corresponding 3,5-dimethyl-1H-pyrazole complexes, allowing the isolation of the steric and electronic effect of the additional 4-methyl group on coordination geometry [1].

copper(II) complexes crystal engineering counter-ion effects pyrazole coordination

Scalable High-Yield Synthesis

3,4,5-Trimethyl-1H-pyrazole can be synthesized via condensation of 3-methyl-2,4-pentanedione with hydrazine, achieving a yield of approximately 96% . An alternative route yields ~91% . More recent advances in one-pot, metal-free protocols have been developed for 3,4,5-trisubstituted pyrazoles, offering fast and often chromatography-free access on multi-gram scale in good to excellent yields [1]. While comparable yields are reported for 3,5-dimethylpyrazole synthesis from acetylacetone, the trimethyl compound's precursor (3-methyl-2,4-pentanedione) is a distinct diketone requiring a separate supply chain assessment.

pyrazole synthesis condensation reaction heterocycle preparation process chemistry

Solvation Thermodynamics: First Sublimation Enthalpy

Herrera-Castro and Torres (2020) determined the enthalpies of solution of pyrazole, 3,5-dimethylpyrazole, and 3,4,5-trimethylpyrazole calorimetrically in water, methanol, and acetonitrile [1]. Critically, the enthalpy of sublimation for 3,4,5-trimethylpyrazole—'which is not available in the literature'—was determined for the first time by the Knudsen effusion method, enabling calculation of enthalpies of solvation and solute-solvent interaction enthalpies across the series [1]. The overall enthalpies of solvation for the three compounds across the three solvents fall in the range of −56 to −88 kJ·mol⁻¹, with the trimethyl compound exhibiting systematically more exothermic solvation due to its larger molecular volume and enhanced dispersion interactions [1].

solution calorimetry thermodynamics solvation enthalpy pyrazole physical chemistry

3,4,5-Trimethyl-1H-pyrazole: High-Value Application Scenarios


Molecular Magnetism: Tuning Antiferromagnetic Coupling

Researchers designing oxalato-bridged or related polynuclear copper(II) systems can employ 3,4,5-trimethyl-1H-pyrazole to achieve approximately 25% stronger antiferromagnetic coupling (J = −161 cm⁻¹) compared to the 3,5-dimethyl analog (J = −129 cm⁻¹), as demonstrated in the [{Cu(L)₃}₂(μ-ox)]²⁺ system [1]. The increased trigonal distortion (τ = 0.711 vs 0.633) induced by the additional 4-methyl group provides a discrete magneto-structural tuning parameter that is inaccessible with the dimethyl ligand. This scenario is particularly relevant for synthetic inorganic chemists exploring structure–property correlations in molecule-based magnetic materials.

Coordination Chemistry: Terminal Methylpyrazole Ligand

For systematic structure–property relationship (SPR) investigations across the pyrazole ligand family, 3,4,5-trimethyl-1H-pyrazole serves as the essential trisubstituted member, completing the series from pyrazole through 3-methylpyrazole and 3,5-dimethylpyrazole [1]. Its crystallographically characterized Cu(II) complexes with both chloride and nitrate counter-ions enable full data matrices correlating methyl substitution pattern with coordination number, geometry, and electronic properties. This is a key procurement scenario for academic groups and core facilities building ligand libraries for coordination chemistry screening.

Crystal Engineering: Homogeneous Hydrogen-Bond Synthon

Because its symmetric 3,5-dimethyl substitution eliminates annular tautomerism, 3,4,5-trimethyl-1H-pyrazole provides a structurally predictable N–H⋯N hydrogen-bond donor/acceptor module for crystal engineering [1]. Unlike 3(5),4-dimethylpyrazole, which crystallizes as a specific tautomer with only ~0.5 kcal/mol preference [1], the trimethyl compound behaves as a single hydrogen-bonding entity, simplifying the design of supramolecular assemblies, co-crystals, and metal-organic frameworks (MOFs) where predictable hydrogen-bond topology is required.

High-Basicity N-Donor Ligand for Catalysis

With a gas-phase basicity of 916.0 kJ/mol—significantly exceeding both pyrazole (860.5 kJ/mol) and 3,5-dimethylpyrazole (900.1 kJ/mol) [1]—3,4,5-trimethyl-1H-pyrazole is the strongest neutral N-donor in the methylpyrazole series. This enhanced Lewis basicity makes it the preferred pyrazole ligand for applications requiring strong metal–ligand bonding, such as the stabilization of electron-deficient metal centers in homogeneous catalysis or the construction of robust coordination polymers. Procurement decisions for catalyst ligand screening libraries should prioritize this compound when maximal σ-donor strength from a pyrazole scaffold is desired.

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